molecular formula C11H15N B172517 4-Ethyl-1,2,3,4-tetrahydroisoquinoline CAS No. 154140-71-3

4-Ethyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B172517
CAS No.: 154140-71-3
M. Wt: 161.24 g/mol
InChI Key: KQSKDBNSOXTNLO-UHFFFAOYSA-N
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Safety and Hazards

4-Ethyl-1,2,3,4-tetrahydroisoquinoline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The future directions of research on 4-Ethyl-1,2,3,4-tetrahydroisoquinoline are likely to focus on its diverse biological activities against various infective pathogens and neurodegenerative disorders . The development of novel THIQ analogs with potent biological activity is also a promising area of research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-1,2,3,4-tetrahydroisoquinoline can be achieved through several methods. One common approach involves the Pictet-Spengler reaction, where phenylethylamine derivatives react with aldehydes in the presence of an acid catalyst . Another method includes the use of multicomponent reactions for the C(1)-functionalization of tetrahydroisoquinolines, which involves the isomerization of iminium intermediates .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal catalysts and environmentally friendly processes is becoming increasingly popular in industrial settings .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 4-Ethyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to receptors and enzymes, modulating their activity. For instance, it has been shown to inhibit monoamine oxidase (MAO) activity, which plays a role in neurotransmitter regulation and neuroprotection . Additionally, it can interact with DNA and proteins, leading to various biological effects .

Comparison with Similar Compounds

Properties

IUPAC Name

4-ethyl-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-2-9-7-12-8-10-5-3-4-6-11(9)10/h3-6,9,12H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQSKDBNSOXTNLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CNCC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20594830
Record name 4-Ethyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154140-71-3
Record name 4-Ethyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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